molecular formula C18H23NO4S B2986465 N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-(p-tolyl)methanesulfonamide CAS No. 1798515-06-6

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-(p-tolyl)methanesulfonamide

Cat. No. B2986465
CAS RN: 1798515-06-6
M. Wt: 349.45
InChI Key: WMWSHNWFBKKNKO-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-(p-tolyl)methanesulfonamide, also known as MTSES, is a sulfhydryl-reactive compound that has been widely used in scientific research. MTSES is a derivative of the organic compound toluene and is commonly used as a reagent for protein modification.

Scientific Research Applications

Organic Synthesis and Catalysis

Methanesulfonamide derivatives are utilized in organic synthesis, serving as precursors or intermediates in the synthesis of complex molecules. For example, N-(4-Amino-2-methoxyphenyl)acetamide, a related compound, is a product in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, which is part of the synthetic route for anticancer drugs like Amsacrine (Robin et al., 2002). Additionally, methanesulfonates have been studied for their reactivity and selectivity in solvolysis reactions, providing insights into the stability and reactivity of sulfonate esters, which could inform the synthesis and applications of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-(p-tolyl)methanesulfonamide (Bentley et al., 1994).

Photocatalysis

In the realm of materials science, methanesulfonamide derivatives have been explored for their potential in photocatalytic applications. The photocatalytic conversion of methane to more valuable compounds, such as ethylene, has been investigated using catalysts that could be related in functionality to methanesulfonamide derivatives. Such studies highlight the potential of sulfonamide-based compounds in facilitating or enhancing photocatalytic processes (Jiang et al., 2020).

Biological Applications

Methanesulfonamide derivatives have also found applications in biochemistry and molecular biology. For instance, studies on the preparation and activity of coenzyme M analogues, including methanesulfonate (methyl-coenzyme M) analogues, in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum, illustrate the biological relevance of sulfonamide compounds. These findings could suggest potential biochemical or pharmaceutical applications for N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-(p-tolyl)methanesulfonamide (Gunsalus et al., 1978).

Material Science and Chemistry

The exploration of sulfonate-phosphonate ligands in the synthesis and characterization of diethyltin-based three-dimensional self-assemblies offers insights into the structural and chemical properties of sulfonamide derivatives. Such studies can provide foundational knowledge for understanding the potential applications of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-(p-tolyl)methanesulfonamide in materials science and supramolecular chemistry (Shankar et al., 2011).

properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-14-8-10-15(11-9-14)13-24(20,21)19-12-18(23-3)16-6-4-5-7-17(16)22-2/h4-11,18-19H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWSHNWFBKKNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-(p-tolyl)methanesulfonamide

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